Rivastigmine D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

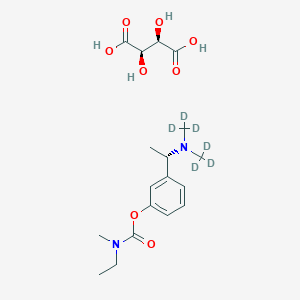

Rivastigmine-d6 (tartrate) est une forme deutérée du tartrate de rivastigmine, un inhibiteur réversible de la cholinestérase utilisé principalement dans le traitement de la démence légère à modérée associée aux maladies d'Alzheimer et de Parkinson . La version deutérée, Rivastigmine-d6, est souvent utilisée comme étalon interne en spectrométrie de masse pour la quantification de la rivastigmine .

Applications De Recherche Scientifique

Rivastigmine-d6 (tartrate) has several scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of rivastigmine in biological samples.

Biology: Helps in studying the pharmacokinetics and metabolism of rivastigmine in biological systems.

Medicine: Used in clinical research to understand the efficacy and safety of rivastigmine in treating neurodegenerative diseases.

Industry: Employed in the development and quality control of pharmaceutical formulations containing rivastigmine

Mécanisme D'action

Target of Action

Rivastigmine D6 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound is a selective, reversible inhibitor of AChE and BuChE . By inhibiting these enzymes, it prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BuChE, this compound increases the levels of acetylcholine, enhancing the transmission of signals in the cholinergic neurons . This can help compensate for the loss of functioning cholinergic neurons seen in conditions like Alzheimer’s disease .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract . Its absolute bioavailability is approximately 36–40%, and peak plasma concentrations are attained in approximately 1 hour following oral administration . These properties impact the bioavailability of this compound, influencing its therapeutic effects .

Result of Action

The increased concentration of acetylcholine resulting from the action of this compound can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease and Parkinson’s disease dementia, where there is a deficiency of acetylcholine .

Action Environment

The action of this compound is primarily in the central nervous system, as it can cross the brain-blood barrier . A minor proportion of this compound can also act at the neuromuscular junction, although its clinical effects at this level are negligible . The efficacy and stability of this compound can be influenced by various environmental factors, including the patient’s overall health status and the presence of other medications .

Analyse Biochimique

Biochemical Properties

Rivastigmine D6 plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This interaction increases the concentration of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting cholinesterase, it increases the concentration of acetylcholine, enhancing cholinergic neurotransmission in regions of the brain responsible for cognition .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding reversibly with and inactivating cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses . It also directs APP processing away from BACE1 and towards α-secretases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound improves cognition and activities of daily living in patients with Alzheimer’s disease . Gastrointestinal adverse events limit the dose in which it can be given .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases . High doses may lead to undesired effects of modifying cholinesterase .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine. It inhibits the metabolism of acetylcholine, thereby increasing its levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It crosses the blood-brain barrier readily, with peak CSF concentrations observed 1.4-2.6 h post-dose .

Subcellular Localization

It is known that this compound readily crosses the blood-brain barrier, suggesting it may localize within brain cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Rivastigmine-d6 (tartrate) implique l'incorporation d'atomes de deutérium dans la molécule de rivastigmine. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence par la synthèse de l'intermédiaire deutéré, suivie de la formation du produit final par estérification et formation de sel avec l'acide tartrique .

Méthodes de production industrielle : La production industrielle de Rivastigmine-d6 (tartrate) implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réactifs et de solvants deutérés, suivis d'étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Rivastigmine-d6 (tartrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : La rivastigmine peut être oxydée pour former divers métabolites.

Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.

Substitution : Rivastigmine-d6 peut participer à des réactions de substitution nucléophile, en particulier impliquant le groupe carbamate.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la rivastigmine, qui peuvent être analysés à l'aide de techniques telles que la spectrométrie de masse et la chromatographie .

4. Applications de la recherche scientifique

Rivastigmine-d6 (tartrate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de la rivastigmine dans les échantillons biologiques.

Biologie : Aide à l'étude de la pharmacocinétique et du métabolisme de la rivastigmine dans les systèmes biologiques.

Médecine : Utilisé dans la recherche clinique pour comprendre l'efficacité et la sécurité de la rivastigmine dans le traitement des maladies neurodégénératives.

Industrie : Employé dans le développement et le contrôle qualité des formulations pharmaceutiques contenant de la rivastigmine

5. Mécanisme d'action

Rivastigmine-d6 (tartrate) exerce ses effets en inhibant les enzymes cholinestérases, en particulier l'acétylcholinestérase et la butyrylcholinestérase. Cette inhibition augmente la concentration d'acétylcholine dans la fente synaptique, améliorant la neurotransmission cholinergique. Les niveaux accrus d'acétylcholine aident à atténuer les symptômes cognitifs associés aux maladies d'Alzheimer et de Parkinson .

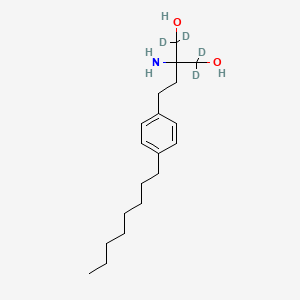

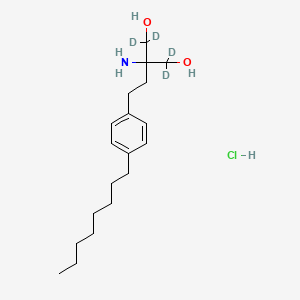

Composés similaires :

Donépézil : Un autre inhibiteur de la cholinestérase utilisé dans le traitement de la maladie d'Alzheimer. Contrairement à la rivastigmine, le donépézil inhibe sélectivement l'acétylcholinestérase.

Galantamine : Un inhibiteur de la cholinestérase qui module également les récepteurs nicotiniques, offrant des avantages thérapeutiques supplémentaires.

Tacrine : Un inhibiteur de la cholinestérase plus ancien avec une incidence plus élevée d'hépatotoxicité

Unicité de Rivastigmine-d6 (tartrate) : Rivastigmine-d6 (tartrate) est unique en raison de sa double inhibition de l'acétylcholinestérase et de la butyrylcholinestérase, ce qui peut fournir des effets thérapeutiques plus larges. De plus, la forme deutérée offre des avantages dans les applications analytiques, offrant une quantification plus précise en spectrométrie de masse grâce à sa signature isotopique distincte .

Comparaison Avec Des Composés Similaires

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike rivastigmine, donepezil selectively inhibits acetylcholinesterase.

Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.

Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity

Uniqueness of Rivastigmine-d6 (tartrate): Rivastigmine-d6 (tartrate) is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, which may provide broader therapeutic effects. Additionally, the deuterated form offers advantages in analytical applications, providing more accurate quantification in mass spectrometry due to its distinct isotopic signature .

Propriétés

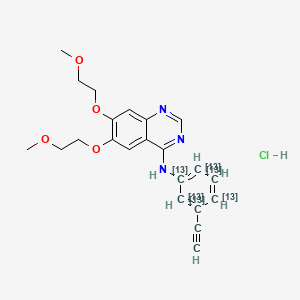

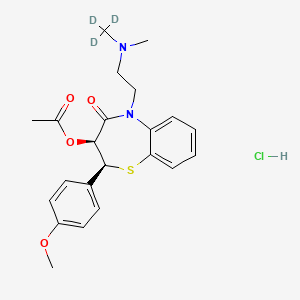

IUPAC Name |

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.